
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate), or 2,5-Anhydro-D-glucitol-1,6-bis-dibenzylphosphate (2,5-Anhydro-D-glucitol-1,6-bis-DBP), is a novel phosphodiesterase inhibitor and a potential therapeutic agent for the treatment of cognitive disorders. It is a derivative of 2,5-anhydro-D-glucitol (2,5-Anhydro-D-glucitol or 2,5-AG), an endogenous sugar alcohol. 2,5-Anhydro-D-glucitol-1,6-bis-DBP is a phosphodiesterase inhibitor that is known to have neuroprotective effects and to modulate the release of neurotransmitters in the central nervous system. This compound has been studied extensively in laboratory studies, and its potential therapeutic applications have been explored in a number of clinical trials.
Applications De Recherche Scientifique
2,5-Anhydro-D-glucitol-1,6-bis-DBP has been studied extensively in laboratory studies as a potential therapeutic agent for the treatment of cognitive disorders. It has been shown to modulate the release of neurotransmitters in the central nervous system, and to have neuroprotective effects. In addition, it has been studied as a potential drug for the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mécanisme D'action
2,5-Anhydro-D-glucitol-1,6-bis-DBP is a phosphodiesterase inhibitor that inhibits the activity of phosphodiesterase enzymes. These enzymes are responsible for the breakdown of cAMP and cGMP, two important second messengers in the central nervous system. By inhibiting the activity of these enzymes, 2,5-Anhydro-D-glucitol-1,6-bis-DBP can modulate the release of neurotransmitters in the central nervous system and exert neuroprotective effects.
Biochemical and Physiological Effects
2,5-Anhydro-D-glucitol-1,6-bis-DBP has been shown to modulate the release of neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine. It has also been shown to have neuroprotective effects, and to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to increase the levels of acetylcholine and to enhance the release of glutamate in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-Anhydro-D-glucitol-1,6-bis-DBP in laboratory experiments include its ability to modulate the release of neurotransmitters in the central nervous system and its neuroprotective effects. In addition, it is relatively easy to synthesize, and it is stable at room temperature. The main limitation of using 2,5-Anhydro-D-glucitol-1,6-bis-DBP in laboratory experiments is that it is not approved for clinical use, and thus its therapeutic potential has not been fully evaluated.
Orientations Futures
The potential therapeutic applications of 2,5-Anhydro-D-glucitol-1,6-bis-DBP are still being explored. Future research should focus on evaluating its efficacy and safety in clinical trials, as well as exploring its potential applications in the treatment of other neurological disorders. In addition, further research should be conducted to better understand the biochemical and physiological effects of 2,5-Anhydro-D-glucitol-1,6-bis-DBP, and to develop more effective and selective inhibitors of phosphodies
Méthodes De Synthèse
2,5-Anhydro-D-glucitol-1,6-bis-DBP is synthesized by a two-step method that involves the condensation of 2,5-anhydro-D-glucitol with dibenzylphosphate. In the first step, 2,5-anhydro-D-glucitol is reacted with dibenzylphosphate in an aqueous medium at pH 8.0 in the presence of anhydrous sodium carbonate. The reaction is carried out for 3 hours at room temperature, and the product is isolated by column chromatography. In the second step, the product is reacted with dibenzylphosphate in an aqueous medium at pH 8.0 in the presence of anhydrous sodium carbonate. The reaction is carried out for 3 hours at room temperature, and the product is isolated by column chromatography.
Propriétés
IUPAC Name |
dibenzyl [(2S,3R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2/t31-,32+,33-,34?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLDGLHRHVJCE-UYHYCKRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(OC[C@H]2[C@@H](C([C@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

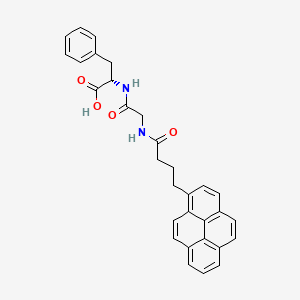
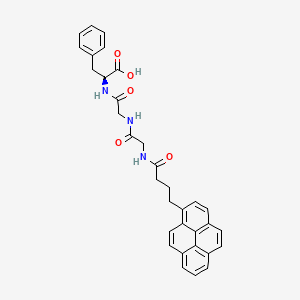

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

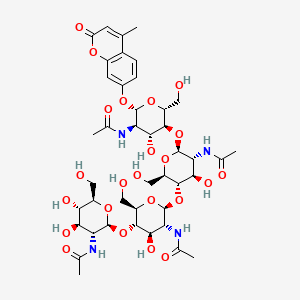
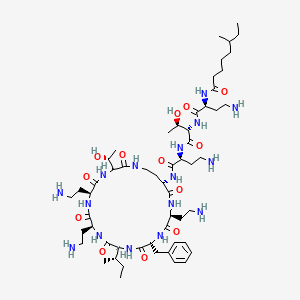


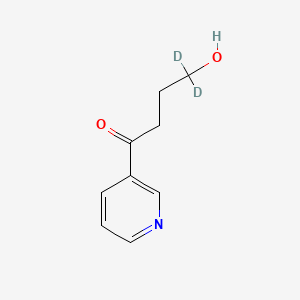

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)

